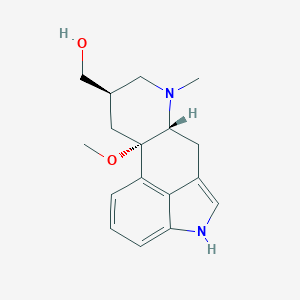

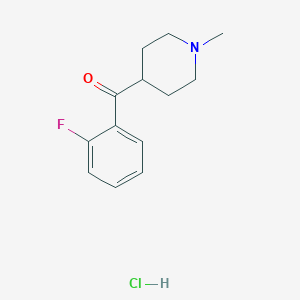

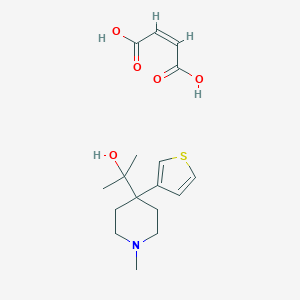

![molecular formula C15H14N2O3S B121764 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde CAS No. 143951-31-9](/img/structure/B121764.png)

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde, also known as DMT, is a potent psychedelic compound that has been used for centuries in traditional South American shamanic rituals. In recent years, it has gained popularity in the Western world as a recreational drug due to its intense hallucinogenic effects. However, the scientific community has also been researching DMT for its potential therapeutic applications in various fields.

Wirkmechanismus

The exact mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Specifically, it is thought to bind to and activate the 5-HT2A receptor, leading to a cascade of downstream effects that ultimately result in the intense hallucinations and altered states of consciousness associated with 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde use.

Biochemische Und Physiologische Effekte

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the serotonin system, it has been shown to increase levels of the neurotrophic factor BDNF, which may contribute to its neuroprotective effects. It also appears to have anti-inflammatory effects, and may modulate the immune system. Additionally, 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been shown to increase heart rate and blood pressure, and may have effects on other physiological systems such as the respiratory system.

Vorteile Und Einschränkungen Für Laborexperimente

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has several advantages as a research tool, including its potent and rapid onset of action, its ability to induce intense and reproducible altered states of consciousness, and its relative safety profile. However, there are also several limitations to its use in lab experiments, including the difficulty in obtaining and synthesizing the compound, the potential for confounding variables such as set and setting, and the ethical considerations involved in administering a potent psychedelic compound to human subjects.

Zukünftige Richtungen

There are several potential future directions for research on 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde. One area of interest is its potential therapeutic applications in psychiatry and neurology, particularly in the treatment of depression, anxiety, and addiction. Additionally, there is growing interest in the use of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde as a tool for studying consciousness and the nature of subjective experience. Finally, there is ongoing research into the biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde, and its potential applications in the treatment of neurodegenerative diseases and other conditions.

Synthesemethoden

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde can be synthesized using various methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Gattermann reaction. The most commonly used method is the Leuckart-Wallach reaction, which involves the reduction of N,N-dimethyltryptamine with formic acid and ammonium formate.

Wissenschaftliche Forschungsanwendungen

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been studied extensively for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have antidepressant and anxiolytic effects, and may also be useful in the treatment of addiction and post-traumatic stress disorder (PTSD). Additionally, 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been studied for its potential neuroprotective and anti-inflammatory effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

CAS-Nummer |

143951-31-9 |

|---|---|

Produktname |

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde |

Molekularformel |

C15H14N2O3S |

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

6-(2,5-dimethoxyphenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

InChI |

InChI=1S/C15H14N2O3S/c1-9-7-17-12(8-18)14(16-15(17)21-9)11-6-10(19-2)4-5-13(11)20-3/h4-8H,1-3H3 |

InChI-Schlüssel |

GDCZRKJSNGIGNN-UHFFFAOYSA-N |

SMILES |

CC1=CN2C(=C(N=C2S1)C3=C(C=CC(=C3)OC)OC)C=O |

Kanonische SMILES |

CC1=CN2C(=C(N=C2S1)C3=C(C=CC(=C3)OC)OC)C=O |

Synonyme |

6-(2,5-DIMETHOXYPHENYL)-2-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

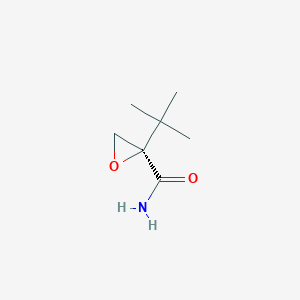

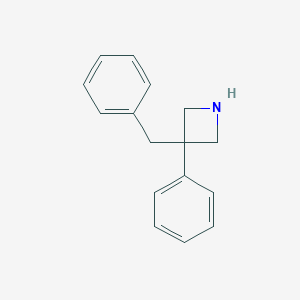

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)

![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)